Suillin

描述

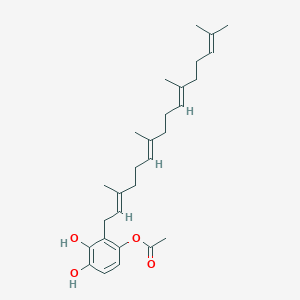

Suillin is a tetraprenylphenol compound primarily isolated from fungi of the Suillus genus, such as Suillus luteus and Suillus placidus. It has a molecular formula of C₂₈H₄₀O₄ and exhibits a mixed-type inhibitory mechanism against acetylcholinesterase (AChE), with an IC₅₀ of 31.50 μM and a Ki of 17.25 μM . Structurally, this compound features a phenolic core with prenyl side chains, which contribute to its bioactivity. It is extracted via ethyl acetate or ethanol from dried fruiting bodies and has been studied for its dual roles in neuroprotection (via AChE inhibition) and anticancer activity (via apoptosis induction) .

属性

CAS 编号 |

103538-03-0 |

|---|---|

分子式 |

C28H40O4 |

分子量 |

440.6 g/mol |

IUPAC 名称 |

[3,4-dihydroxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate |

InChI |

InChI=1S/C28H40O4/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-27(32-24(6)29)19-18-26(30)28(25)31/h10,12,14,16,18-19,30-31H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+ |

InChI 键 |

TVYGOMSIBBSIKO-MLAGYPMBSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1O)O)OC(=O)C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C |

其他CAS编号 |

103538-03-0 |

同义词 |

4-acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene suillin |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Iso-suillin

- Structural Differences : Iso-suillin is a structural isomer of suillin, differing in the position of hydroxyl and prenyl groups .

- Bioactivity: Anticancer: Iso-suillin induces apoptosis in human small-cell lung cancer H446 cells by activating caspase-8, caspase-9, and caspase-3 pathways. It upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, increasing the Bax/Bcl-2 ratio . IC₅₀: Iso-suillin’s IC₅₀ against H446 cells ranges from 6.82–20.45 μM, comparable to this compound’s potency in hepatoma cells (IC₅₀ ~2 μM for HepG2) .

Grifolin and Neogrifolin

- Structural Similarities: Both are prenylphenols with a phenolic core but lack the extended prenyl chains of this compound .

- Bioactivity :

- Anticancer : Grifolin suppresses KRAS expression in colon cancer cells, while this compound targets mitochondrial and death receptor pathways .

- Antioxidant : Neogrifolin shows stronger free radical scavenging activity (DPPH EC₅₀ = 119.1 μg/mL) compared to this compound, which lacks significant antioxidant effects .

Brunneins and Infractopicrin

- Source : Isolated from Cortinarius brunneus and Cortinarius infractus, respectively .

- AChE Inhibition :

- Infractopicrin (IC₅₀ = 9.72 μM) and 10-hydroxy-infractopicrin (IC₅₀ = 12.7 μM) are more potent AChE inhibitors than this compound (IC₅₀ = 31.50 μM) .

- Selectivity : Infractopicrin exhibits higher selectivity for AChE over butyrylcholinesterase (BuChE), whereas this compound’s selectivity remains uncharacterized .

Pharmacological Comparison

Acetylcholinesterase Inhibition

- Mechanistic Insight : this compound reduces both Vmax and Km in AChE kinetics, suggesting binding to both free enzyme (E) and enzyme-substrate complex (ES) . In contrast, infractopicrin acts as a pure competitive inhibitor .

Anticancer Activity

- Therapeutic Potential: this compound’s dual induction of apoptosis via mitochondrial and death receptor pathways makes it a broader-spectrum anticancer agent compared to iso-suillin or grifolin .

Advantages and Limitations

- This compound :

- Iso-suillin: Pros: Strong apoptosis induction in lung cancer; lower toxicity to normal lymphocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。